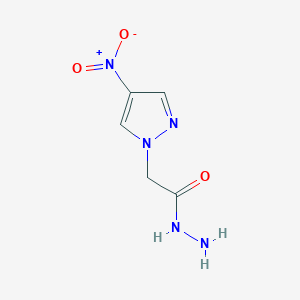
2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a difluoromethoxy group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethoxy Group: This step often involves the reaction of the pyrimidine core with difluoromethylating agents such as difluoromethyl ethers under basic conditions.
Boronic Ester Formation:
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Substitution Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation Reactions: The difluoromethoxy group can be oxidized under specific conditions to form difluoromethyl ketones or aldehydes.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Cross-Coupling Products: Various substituted pyrimidines.
Oxidation Products: Difluoromethyl ketones or aldehydes.
Reduction Products: Dihydropyrimidines.
Chemistry:
Building Block: Used as a building block in the
Properties
CAS No. |
1400581-04-5 |
|---|---|
Molecular Formula |
C11H15BF2N2O3 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



